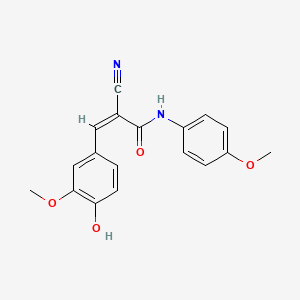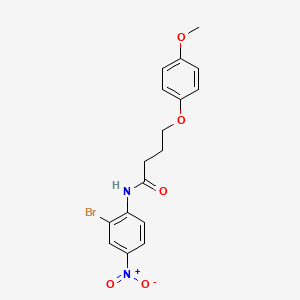
5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione, also known as EPPD or ethyl pyruvate, is a small molecule with a molecular weight of 146.14 g/mol. It is a derivative of pyruvic acid and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione is not fully understood. However, it has been suggested that 5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione acts by modulating the NF-κB signaling pathway, which is involved in inflammation and cell survival. 5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione has also been shown to activate the Nrf2 pathway, which is involved in antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione also reduces oxidative stress by increasing the expression of antioxidant enzymes such as SOD and catalase. Additionally, 5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione has been shown to reduce cell death by inhibiting apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It is also stable and can be stored for long periods of time. However, 5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. Additionally, 5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione can be toxic at high concentrations, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the study of 5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione. One area of research is the development of 5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione analogs with improved solubility and potency. Another area of research is the use of 5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione in combination with other drugs for the treatment of various diseases. Additionally, more studies are needed to fully understand the mechanism of action of 5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione and its potential therapeutic applications.
Méthodes De Synthèse
5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione can be synthesized by reacting ethyl acetoacetate with propionaldehyde in the presence of sodium ethoxide. The reaction yields 5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione as a colorless liquid with a boiling point of 134-136°C.
Applications De Recherche Scientifique
5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anti-apoptotic effects. 5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione has been used in various studies related to sepsis, acute lung injury, traumatic brain injury, and ischemia-reperfusion injury. It has also been studied for its potential use in cancer treatment.
Propriétés
IUPAC Name |
5-ethyl-3,3-dimethyl-6-propyloxane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-5-7-9-8(6-2)10(13)12(3,4)11(14)15-9/h8-9H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGWAKRNHQWCMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(C(=O)C(C(=O)O1)(C)C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(2-chloro-6-methylphenoxy)propyl]pyrrolidine](/img/structure/B5070461.png)
![3-phenyl-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5070463.png)
![2-methyl-N-[2-(trifluoromethyl)phenyl]pentanamide](/img/structure/B5070470.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-3-methylbenzamide](/img/structure/B5070478.png)

![2-[4-(allyloxy)-3-bromophenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5070494.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5070506.png)
![3-[3-(3-bromophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5070507.png)
![5-[3-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5070515.png)




![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5070569.png)